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Compound of Interest

Compound Name: Ethyl thiazole-2-carboxylate

Cat. No.: B1318098

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole-based chalcones are a prominent class of compounds in medicinal
chemistry, recognized for their diverse and significant pharmacological properties.[1]
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked
by a three-carbon a,B3-unsaturated carbonyl system, serve as a versatile scaffold for the
development of novel therapeutic agents.[2][3] When hybridized with a thiazole ring, a key
heterocyclic motif found in numerous clinically approved drugs, the resulting molecules exhibit
a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory,
and antioxidant effects.[1][4][5]

Many thiazole-chalcone hybrids have shown particular promise as anticancer agents, with
some acting as potent tubulin polymerization inhibitors, leading to cell cycle arrest and
apoptosis.[6] The synthetic accessibility of these compounds through methods like the Claisen-
Schmidt condensation allows for extensive structure-activity relationship (SAR) studies, making
them an attractive target for drug discovery programs.[2][7]

This document provides a detailed protocol for the synthesis of thiazole-based chalcones,
beginning with the readily available starting material, Ethyl thiazole-2-carboxylate. The
described synthetic route involves a three-step process: reduction of the ester to a primary
alcohol, subsequent oxidation to the corresponding aldehyde, and finally, a base-catalyzed
Claisen-Schmidt condensation to form the target chalcone.
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Overall Synthetic Workflow

The synthesis of thiazole-based chalcones from Ethyl thiazole-2-carboxylate is accomplished
via a three-step reaction sequence as illustrated below. This workflow provides a reliable and
adaptable method for accessing a variety of chalcone derivatives by modifying the final
condensation partner.

Reagents: Reagent: Reagents:

Ethyl thiazole-2-carboxylate 1. LiAIH4 or DIBAL-H PCC or Dess-Martin Substituted Acetophenone,
2. H20 workup Periodinane NaOH or KOH, Ethanol
(Thiazol-2-yl)methanol Thiazole-2-carboxaldehyde Thiazole-Based Chalcone

Click to download full resolution via product page
Caption: General three-step workflow for the synthesis of thiazole-based chalcones.
Experimental Protocols

Step 1: Synthesis of (Thiazol-2-yl)methanol (Alcohol
Intermediate)

This protocol describes the reduction of the ester functional group in Ethyl thiazole-2-
carboxylate to a primary alcohol using Lithium Aluminum Hydride (LiAlH4), a powerful reducing
agent.[3]

Materials:
o Ethyl thiazole-2-carboxylate
e Lithium Aluminum Hydride (LiAIHa4)

e Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether

Saturated aqueous solution of Sodium Sulfate (Na2S0a)

Anhydrous Magnesium Sulfate (MgSQOa)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Rotary evaporator

Procedure:

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet.

e Suspend Lithium Aluminum Hydride (1.2 eq) in anhydrous THF under a nitrogen
atmosphere.

e Cool the suspension to 0 °C using an ice bath.

o Dissolve Ethyl thiazole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the
LiAlH4 suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0
°C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

e Monitor the reaction progress using Thin-Layer Chromatography (TLC).

e Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the
sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then
more water.

« Stir the resulting mixture for 15 minutes until a white precipitate forms.
« Filter the solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

e Combine the organic filtrates and dry over anhydrous MgSOa.
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« Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude (Thiazol-2-yl)methanol, which can be purified further by column
chromatography if necessary.

Step 2: Synthesis of Thiazole-2-carboxaldehyde
(Aldehyde Intermediate)

This protocol details the oxidation of the primary alcohol, (Thiazol-2-yl)methanol, to the
corresponding aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that
minimizes overoxidation to the carboxylic acid.[8]

Materials:

e (Thiazol-2-yl)methanol

¢ Pyridinium Chlorochromate (PCC)

e Anhydrous Dichloromethane (DCM)
 Silica Gel

e Anhydrous Diethyl Ether

e Round-bottom flask, magnetic stirrer
 Rotary evaporator

Procedure:

e To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM,
add a solution of (Thiazol-2-yl)methanol (1.0 eq) in anhydrous DCM in one portion.

 Stir the reaction mixture at room temperature for 2-3 hours.
e Monitor the reaction by TLC until the starting material is consumed.

o Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an
additional 15 minutes.
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« Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether to elute
the product.

o Concentrate the filtrate under reduced pressure to afford Thiazole-2-carboxaldehyde as a
crude product. This product is often used in the next step without further purification.

Step 3: Synthesis of Thiazole-Based Chalcone via
Claisen-Schmidt Condensation

This final step involves the base-catalyzed Claisen-Schmidt condensation between Thiazole-2-
carboxaldehyde and a substituted acetophenone to form the target a,3-unsaturated ketone
(chalcone).[2][9]

Materials:

Thiazole-2-carboxaldehyde

o Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

e Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

o Ethanol

¢ Dilute Hydrochloric Acid (HCI)

e Round-bottom flask, magnetic stirrer, ice bath

e Bichner funnel and vacuum filtration apparatus

Procedure:

¢ In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and Thiazole-2-
carboxaldehyde (1.0 eq) in ethanol at room temperature.

e Cool the mixture in an ice bath.

e Slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the stirred mixture.
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Stir the reaction mixture vigorously at room temperature. The reaction time can vary from 4
to 24 hours, depending on the substrates.[2] The formation of a precipitate often indicates
product formation.

Monitor the reaction's progress by TLC.

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and
water.

Acidify the mixture by slowly adding dilute HCI until it reaches a neutral pH.
Collect the precipitated solid product by vacuum filtration using a Blichner funnel.
Wash the solid with cold water to remove any residual base.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
thiazole-based chalcone.
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Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Data Presentation

The following tables summarize typical reaction outcomes and spectroscopic data for a series
of thiazole-based chalcones synthesized via the Claisen-Schmidt condensation.

Table 1: Synthesis of Thiazole-Chalcone Hybrids (1-20) Data adapted from Kasetti et al.
(2021).[10][11]
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Compound Ar (Ketone Moiety) Yield (%) Melting Point (°C)
7 2,4-Dichlorophenyl 85 142
12 2,4-Difluorophenyl 91 134
17 2-Pyridiny! 78 121
19 4-Pyridinyl 81 138
20 Thiazol-2-yl 76 127

Table 2: Spectroscopic Data for Representative Thiazole-Based Chalcones Data adapted from
Kasetti et al. (2021).[11]

Compound 'H NMR (3, ppm) 3C NMR (9, ppm) FT-IR (cm™)

196.1 (C=0), 154.6,
8.16 (d, 1H, J=16 Hz),  148.6, 146.4, 138.5,

1656 (C=0), 1497
12 7.96-7.77 (m, 4H), 137.3, 136.4, 135.7,

(CH=CH)
7.51(d, 1H, J=16 Hz)  133.8, 132.3, 130.5,
128.6
190.6 (C=0), 151.2,
8.06 (d, 1H, J=16 Hz),
144.5,137.3, 136.2, 1657 (C=0), 1507
20 7.51-7.41 (m, 2H),
135.9, 133.5, 131.8, (CH=CH)

7.36 (d, 1H, J=16 Hz)
127.8, 122.4

Application in Drug Discovery: Tubulin
Polymerization Inhibition

A significant number of thiazole-based chalcones exhibit potent anticancer activity by

interfering with microtubule dynamics.[6] Microtubules are essential components of the
cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that inhibit
the polymerization of tubulin, the protein subunit of microtubules, can disrupt the formation of
the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent
induction of apoptosis. This mechanism is a clinically validated strategy for cancer
chemotherapy.
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Mechanism of Action: Tubulin Inhibition
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Caption: Inhibition of tubulin polymerization by thiazole-chalcones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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